

Thermochemistry of 1,2-Diiodobutane Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the formation of **1,2-diiodobutane**. The document presents key quantitative data, details established experimental and computational protocols for determining thermochemical values, and visualizes the underlying processes. This information is crucial for understanding the stability, reactivity, and potential synthetic pathways of **1,2-diiodobutane**, a molecule of interest in various chemical and pharmaceutical research areas.

Data Presentation

The thermochemical data for the formation of **1,2-diiodobutane** are summarized in the tables below for clarity and comparative analysis.

Table 1: Standard Molar Enthalpy of Formation of Gaseous **1,2-Diiodobutane**

Chemical Species	Formula	State	$\Delta fH^\circ_{\text{gas}}$ (kJ/mol)	Uncertainty (kJ/mol)	Method	Reference
1,2-Diiodobutane	C4H8I2	Gas	12.3	± 6.4	Cm	Cline and Kistiakowsky, 1937; Cox and Pilcher, 1970[1]

Method "Cm" refers to a value derived from calorimetry or chemical equilibrium studies.

Table 2: Standard Molar Enthalpy of Reaction for the Formation of Gaseous **1,2-Diiodobutane**

Reaction	ΔrH° (kJ/mol)	Uncertainty (kJ/mol)	Method	Reference
1-Butene (g) + I ₂ (g) → 1,2-Diiodobutane (g)	-50.2	± 6.3	Cm	Cline and Kistiakowsky, 1937[1]
1,2-Diiodobutane (g) → 1-Butene (g) + I ₂ (g)	50.2	± 6.3	Cm	Cline and Kistiakowsky, 1937[1]

Table 3: Relevant Bond Dissociation Enthalpies (BDEs)

Bond	Chemical Context	BDE (kJ/mol)	Reference
C-I	2-Iodobutane	234	Benchchem[2]
C-I	1-Iodobutane (Calculated)	~210.5	Based on Hess's Law with data from The Student Room[3]
I-I	Diiodine	214	The Student Room[3]
C=C	1-Butene (π -bond component)	~267	General Chemistry Textbooks
C-C	Ethane	368	CRC Handbook of Chemistry and Physics[4]

Experimental Protocols

The experimental data for the thermochemistry of **1,2-diiodobutane** formation were primarily derived from gas-phase equilibrium studies. The following is a detailed description of the likely methodology employed in the seminal work by Cline and Kistiakowsky in 1937.

Determination of Reaction Enthalpy via Gas-Phase Equilibrium

This method involves establishing a reversible reaction in the gas phase and measuring the equilibrium constant at different temperatures. The van't Hoff equation can then be used to determine the standard enthalpy change of the reaction.

Experimental Setup:

- Reaction Vessel: A sealed, thermostatted reaction vessel of a known volume, constructed from a material that is inert to the reactants and products (e.g., Pyrex glass).
- Temperature Control: The reaction vessel is placed in a furnace or thermostat capable of maintaining a constant and uniform temperature to within a high degree of precision (e.g., ± 0.1 °C).

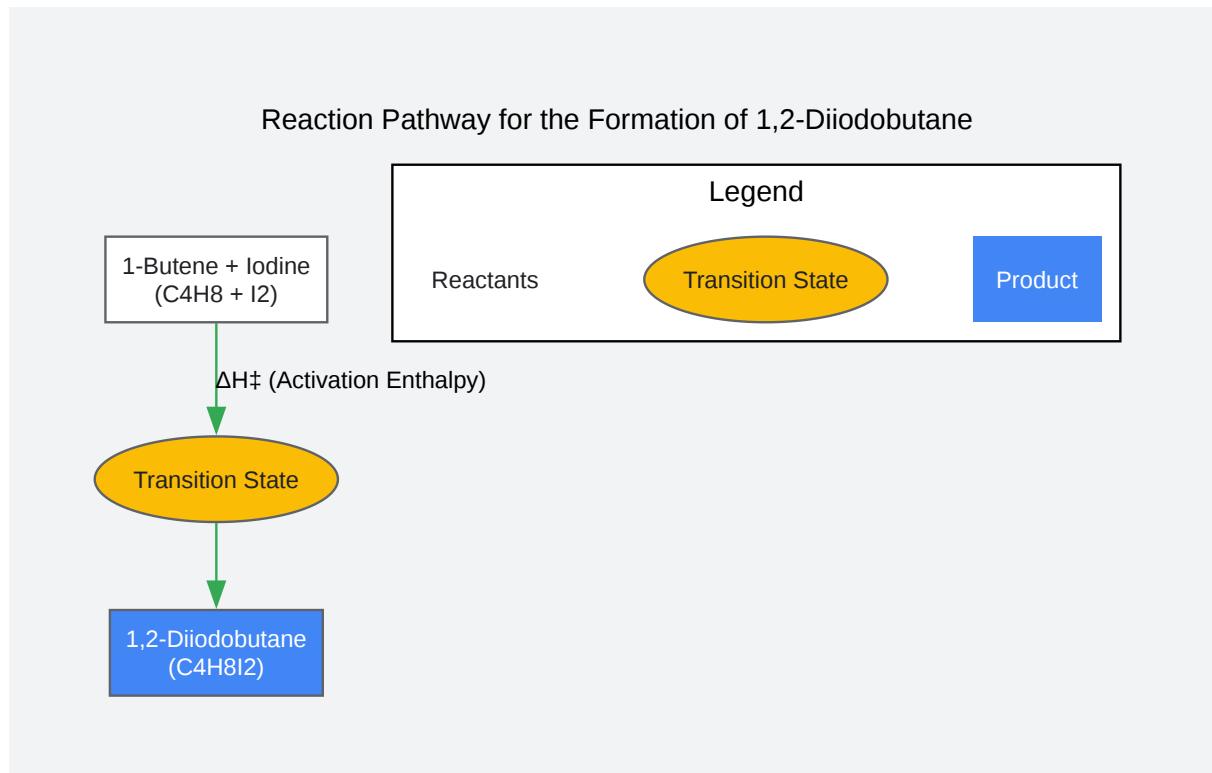
- Pressure Measurement: A manometer or pressure transducer is connected to the reaction vessel to monitor the total pressure of the gaseous mixture.
- Sample Introduction System: A system for introducing precise amounts of the reactants (1-butene and iodine) into the reaction vessel.

Procedure:

- Preparation: The reaction vessel is thoroughly cleaned and evacuated to a high vacuum.
- Reactant Introduction: Known quantities of 1-butene and iodine are introduced into the reaction vessel. The amounts are chosen to ensure that a measurable equilibrium is established.
- Equilibration: The vessel is heated to a specific temperature and allowed to reach thermal and chemical equilibrium. The total pressure is monitored until it becomes constant, indicating that equilibrium has been reached.
- Data Collection: The equilibrium total pressure and temperature are recorded. This process is repeated at several different temperatures.
- Analysis of Equilibrium Composition: The partial pressures of the reactants and products at equilibrium are determined. This can be achieved through various methods:
 - Spectrophotometry: The concentration of iodine, which has a distinct visible absorption spectrum, can be measured.
 - Quenching and Chemical Analysis: The reaction mixture can be rapidly cooled ("quenched") to stop the reaction, and the composition can then be determined by chemical analysis (e.g., titration).
- Calculation of the Equilibrium Constant (K_p): The partial pressures are used to calculate the equilibrium constant, K_p , at each temperature.
- Determination of ΔrH° : A plot of $\ln(K_p)$ versus $1/T$ (a van't Hoff plot) is constructed. The slope of this plot is equal to $-\Delta rH^\circ/R$, where R is the gas constant. From the slope, the standard enthalpy of reaction (ΔrH°) can be calculated.

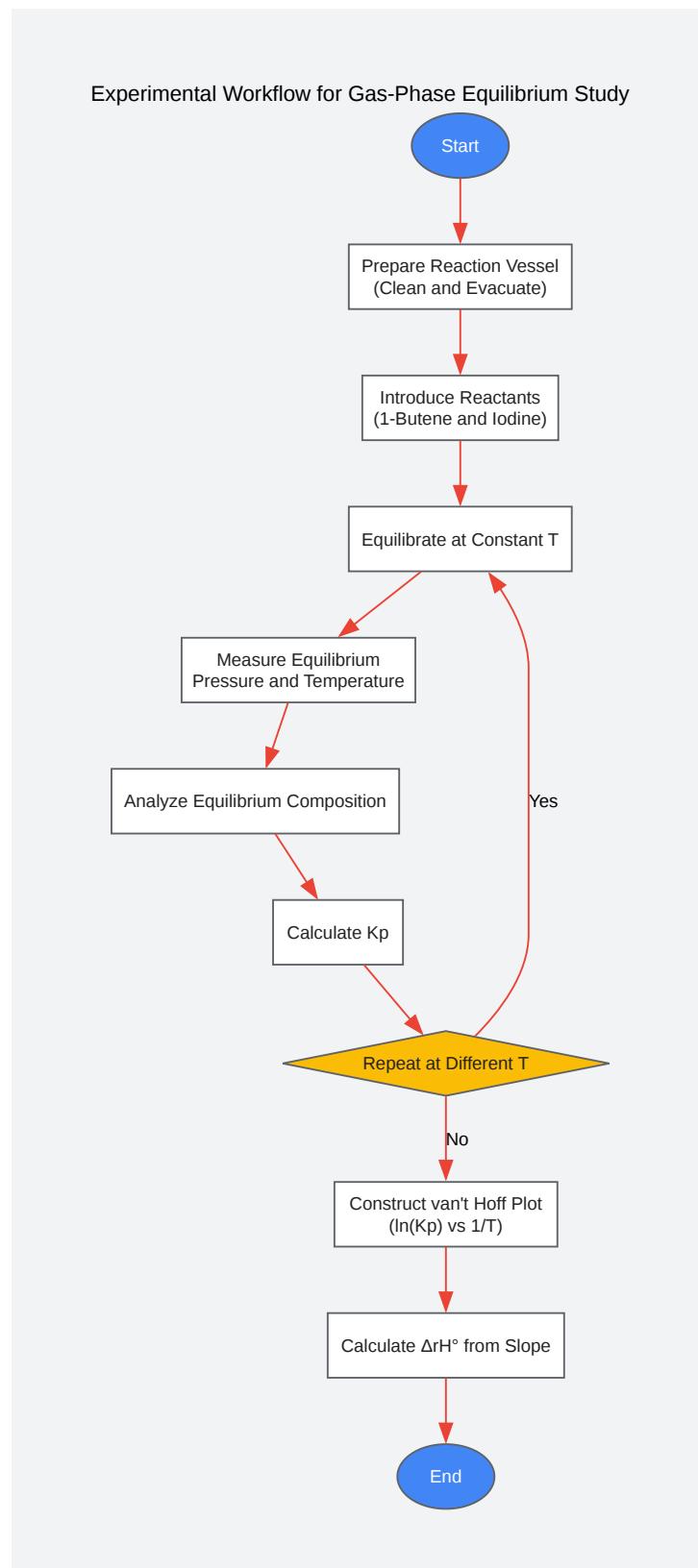
Computational Protocols

Modern computational chemistry provides a powerful tool for the ab initio calculation of thermochemical data. The Gaussian-3 (G3) theory and its variants, such as G3B3, are high-accuracy composite methods suitable for determining the enthalpy of formation of molecules like **1,2-diiiodobutane**.

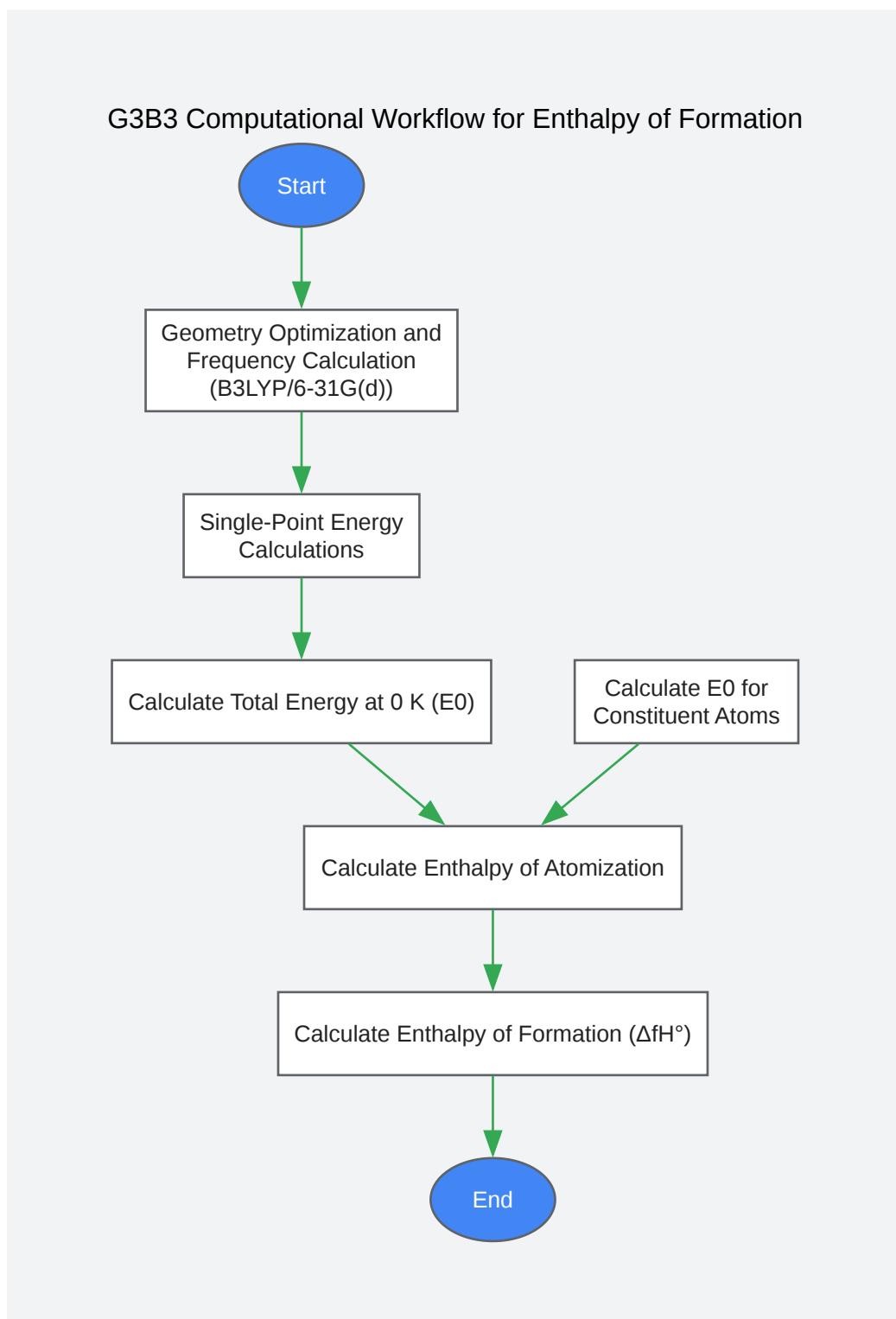

G3B3 Computational Protocol for Enthalpy of Formation

The G3B3 method involves a series of calculations to approximate the energy of a molecule at a high level of theory.

- Geometry Optimization and Frequency Calculation:
 - The initial structure of **1,2-diiiodobutane** is built.
 - The geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using different levels of theory and basis sets. These calculations include:
 - QCISD(T,FC)/6-31G(d)
 - MP4(FC)/6-31+G(d)
 - MP4(FC)/6-31G(2df,p)
 - MP2(Full)/G3large
- Calculation of the Total Energy (E0): The results of the single-point energy calculations are combined in a specific manner, along with the zero-point vibrational energy (ZPVE) from the frequency calculation, to yield the total energy at 0 K (E0).
- Calculation of Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using the atomization method. This involves calculating the E0 for **1,2-diiiodobutane** and its


constituent atoms (carbon, hydrogen, and iodine) in their standard states. The enthalpy of atomization is then determined, and by combining this with the known experimental enthalpies of formation of the gaseous atoms, the enthalpy of formation of the molecule is calculated.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Reaction coordinate diagram for the formation of **1,2-diiodobutane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining reaction enthalpy via gas-phase equilibrium.

[Click to download full resolution via product page](#)

Caption: Workflow for G3B3 computational thermochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diiodobutane [webbook.nist.gov]
- 2. 2-Iodobutane | 513-48-4 | Benchchem [benchchem.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- To cite this document: BenchChem. [Thermochemistry of 1,2-Diiodobutane Formation: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15469301#thermochemistry-of-1-2-diiodobutane-formation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com